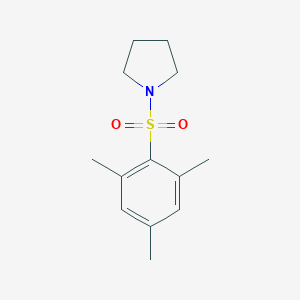

1-(Mesitylsulfonyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C13H19NO2S/c1-10-8-11(2)13(12(3)9-10)17(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |

InChI Key |

BJQGTRMOFVXKGW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |

solubility |

30.4 [ug/mL] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Mesitylsulfonyl Pyrrolidine

Elucidation of Radical Pathwaysacs.orgnih.gov

Radical pathways are central to many reactions involving pyrrolidine (B122466) derivatives. The generation and subsequent reactions of nitrogen-centered, vinyl, and sulfonyl radicals are key to understanding the formation of complex molecular architectures.

Formation and Reactivity of N-Centered Radicalsacs.orgnih.gov

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that can be generated from precursors like sulfonamides through processes such as photoredox catalysis. nih.govnih.gov In reactions involving N-(allenyl)sulfonylamides, an NCR can be formed through multiple pathways. One such pathway involves the oxidation of a deprotonated allene (B1206475) by the photoexcited state of a ruthenium-based catalyst. acs.orgnih.gov Another pathway is the photodissociation of an in-situ formed N-chloroallene. acs.orgnih.gov Once formed, this key NCR intermediate triggers an intramolecular cyclization. acs.orgnih.gov

The reactivity of these N-centered radicals is exemplified by their ability to undergo intramolecular additions. For instance, in the chloroamination cyclization of allenes, the NCR adds to the allene moiety to form a pyrrolidine ring, yielding a highly reactive vinyl radical. acs.orgnih.gov This step is typically fast and thermodynamically favorable. nih.gov The versatility of N-centered radicals makes them valuable in constructing N-heterocycles through domino cyclization processes. nih.gov

Role of Vinyl Radical Intermediatesacs.orgnih.gov

Following the intramolecular cyclization initiated by an N-centered radical, a vinyl radical intermediate is often formed. acs.orgnih.gov In the context of the photoinduced chloroamination of N-(allenyl)sulfonylamides, the initial N-centered radical adds to the allene, resulting in the formation of a highly reactive pyrrolidine vinyl radical. acs.orgnih.gov This vinyl radical is a crucial intermediate that can be trapped by a chlorinating agent, such as N-chlorosuccinimide (NCS), to deliver the final product. acs.orgnih.gov Computational studies have been employed to analyze the transition states involved in the formation and subsequent reactions of these vinyl radicals. acs.org

Participation of Sulfonyl Radicalsmdpi.comacs.org

Sulfonyl radicals play a significant role in various transformations. They can be generated from sources like sulfonyl hydrazides or sulfonyl chlorides. mdpi.comacs.org For example, in the presence of a photocatalyst, sulfonyl chlorides can generate sulfonyl radicals that add to the triple bond of 1,6-enynes. mdpi.com This is followed by cyclization to form carbon-centered radicals, which are then oxidized to carbocations and react with a chloride anion to yield the final product. mdpi.com In other reactions, sulfonyl radicals generated from sulfonyl hydrazides can add to the double bond of an enyne, initiating a cyclization and subsequent coupling with an iodine radical. mdpi.com The behavior of the sulfonyl radical, including its potential to engage in hydrogen atom transfer (HAT) processes to form sulfinic acids, is influenced by factors such as its structure and the solvent used. chemrxiv.org

Single Electron Transfer (SET) Mechanisms in Catalytic Cyclesacs.orgsigmaaldrich.comresearchgate.net

Single Electron Transfer (SET) is a fundamental process in many photoredox catalytic cycles, enabling the generation of radical species under mild conditions. sigmaaldrich.com SET mechanisms can be categorized into oxidative and reductive quenching cycles, and their spontaneity can often be predicted using the Gibbs energy of photoinduced electron transfer. sigmaaldrich.com

In the context of reactions involving pyrrolidines, SET is crucial. For instance, the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine is initiated by a SET from a photoexcited catalyst to the amide, which is facilitated by a Lewis acid. nih.gov This process generates a radical intermediate that undergoes further reactions. nih.gov Similarly, in photocatalytic systems, an excited-state photocatalyst can initiate SET with a substrate, leading to either an oxidative or reductive quenching of the catalyst and the formation of a potent ground-state redox reagent. acs.org These SET processes are integral to the catalytic cycles that enable a wide range of organic transformations, including the functionalization of C(sp³)–H bonds. snnu.edu.cn

Transition State Analysis and Energeticsucsb.eduarxiv.orgnumberanalytics.com

Understanding the transition states and energetics of a reaction is essential for elucidating its mechanism and predicting its outcome. numberanalytics.com Transition state theory posits that reactants follow a specific path of minimum energy to form products, with the highest point on this path being the transition state or saddle point. ucsb.edu The energy difference between the reactants and the transition state is the activation energy, a key factor determining the reaction rate. ucsb.edulibretexts.org

Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the structures and energies of transition states. arxiv.orgnumberanalytics.com For example, in the intramolecular cyclization of an N-centered radical to form a pyrrolidine ring, computational analysis can determine the activation energy (ΔG‡) and the thermodynamic favorability (ΔG) of the step. nih.gov In one study, the transition state for this cyclization was found to have a ΔG‡ of 9.5 kcal mol⁻¹, indicating a fast reaction. nih.gov The subsequent chlorine atom transfer from NCS to the resulting vinyl radical also has its own transition state and associated energetics. acs.org Such analyses provide a quantitative understanding of the reaction pathway and the factors that control it. ucsb.edunumberanalytics.com

| Reaction Step | Transition State | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization (1a• → R1) | TSA | 9.5 | -11.1 | acs.orgnih.gov |

| Chlorine Atom Transfer from NCS to R1 | TSB | Data Not Specified | Data Not Specified | acs.org |

| Chlorine Atom Transfer from 3a to R1 | TSC | Data Not Specified | Data Not Specified | acs.org |

Catalytic Cycle Elucidationresearchgate.netd-nb.infonih.gov

The elucidation of a catalytic cycle provides a complete picture of how a catalyst facilitates a reaction, including all intermediate steps and the regeneration of the catalyst. nih.gov In photoredox catalysis involving pyrrolidines, the cycle often begins with the excitation of a photocatalyst by visible light. d-nb.infoprinceton.edu

A proposed catalytic cycle for the dehydrogenative aromatization-sulfonylation of pyrrolidines illustrates this process. d-nb.info The reaction of a substituted pyrrolidine with a sulfonyl chloride in the presence of an iridium-based photocatalyst under visible light irradiation leads to a C3-sulfonylated pyrrole (B145914). d-nb.info The cycle involves the generation of radical intermediates and the dual function of the sulfonyl chloride as both a sulfonylation reagent and a catalyst regenerator. d-nb.info

In another example, the photoredox-catalyzed reductive cleavage of the C–N bond in N-benzoyl pyrrolidine involves a cycle where the excited photocatalyst engages in a single-electron transfer with a Lewis acid-complexed pyrrolidine. nih.gov This initiates the ring opening to form a radical intermediate, which can then participate in further bond-forming reactions. nih.gov The catalyst is regenerated through subsequent electron transfer steps. nih.gov Understanding these cycles is crucial for optimizing reaction conditions and developing new catalytic transformations. researchgate.net

| Step | Description | Key Species Involved | Reference |

|---|---|---|---|

| 1. Photoexcitation | The photocatalyst absorbs visible light and is excited to a higher energy state (IrIII). | Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) | nih.govd-nb.info |

| 2. Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to the substrate complex (e.g., pyrrolidine-Lewis acid complex), generating a radical intermediate. | IrIII, Substrate | nih.gov |

| 3. Radical Transformation | The radical intermediate undergoes further reactions, such as ring opening, cyclization, or addition. | Radical Intermediates (N-centered, vinyl, etc.) | acs.orgnih.gov |

| 4. Product Formation | The transformed intermediate reacts to form the final product. | Intermediate, Reagents (e.g., NCS) | acs.orgnih.gov |

| 5. Catalyst Regeneration | The photocatalyst returns to its original state through another electron transfer event, completing the cycle. | Oxidized/Reduced Photocatalyst, Reaction Intermediates/Reagents | acs.orgd-nb.info |

Photoredox Catalysis and Light-Induced Processes

The involvement of 1-(mesitylsulfonyl)pyrrolidine derivatives in photoredox catalysis has been subject to in-depth mechanistic studies, particularly in the synthesis of complex heterocyclic structures. A notable example is the photoinduced chloroamination cyclization of allenes bearing a tethered mesitylsulfonylamido group, which yields 2-(1-chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine. nih.govacs.org This transformation utilizes visible light and a photocatalyst to generate key radical intermediates. nih.gov

Experimental and computational studies have revealed that the reaction can proceed through multiple pathways to form a common nitrogen-centered radical (NCR). nih.govacs.org This critical intermediate can be generated via two distinct mechanisms: a) The oxidation of the deprotonated allenyl sulfonamide by the photoexcited state of a Ruthenium (Ru) catalyst. nih.govacs.org b) The photodissociation of an N-chloroallene intermediate, which is formed in situ. nih.govacs.org

Once formed, the nitrogen-centered radical initiates an intramolecular cyclization, creating a highly reactive pyrrolidine vinyl radical. nih.govacs.org This radical is then trapped by a chlorine source, N-chlorosuccinimide (NCS), to deliver the final 2-(1-chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine product. nih.govacs.org

The efficiency of the reaction is highly dependent on the choice of photocatalyst. An extensive screening process was conducted to identify the optimal catalyst for this transformation.

| Photocatalyst | Yield of 2a (%) | Notes |

|---|---|---|

| [Ru(bpy)₃]Cl₂ | 29 | - |

| Ru(bpy)₃₂ | 43 | Beneficial for the reaction outcome. acs.org |

| [Acr-Mes]⁺(BF₄)⁻ | 29 | Less efficient in CH₃CN. acs.org N-chlorinated allene was also obtained in 14% yield. nih.gov |

| Ir[(ppy)₂(dtbbpy)]PF₆ | 20 | Lower yield compared to optimal Ru catalyst. d-nb.info |

| Ru(bpz)₃(PF₆)₂ | 12 | Lower yield compared to optimal Ru catalyst. d-nb.info |

Metal-Mediated (e.g., Cu, Rh, Pd, Au) Pathway Investigation

The reactivity of the this compound framework and its precursors is also influenced by various transition metals, which mediate unique reaction pathways.

Palladium (Pd): The beneficial effect of combining light irradiation with Pd(0) catalysis has been investigated. acs.org This approach enabled a room-temperature Heck reaction between aryl bromides and allenyltosyl amides, providing access to 2-(1-arylvinyl)pyrrolidines, which are structurally related to mesitylsulfonyl derivatives. acs.org Enantioselective Pd-catalyzed allylic substitution represents a powerful method for forming C-C, C-N, and C-O bonds under mild conditions, highlighting the versatility of palladium in activating such systems. nih.gov

Gold (Au): Gold catalysts have been shown to mediate cascade cyclizations. arkat-usa.org For instance, AuCl₃ can catalyze the cyclization of propargyl ketones to form furan (B31954) rings. arkat-usa.org In reactions involving allene precursors, gold(I) catalysts can facilitate a cascade that involves the formation of a β-allenic ketone, which then undergoes a 5-exo-dig cyclization to afford furan products. arkat-usa.org A proposed mechanism for gold-catalyzed reactions of allenes involves the formation of a vinyl gold intermediate, which can then undergo further transformations. arkat-usa.org

Copper (Cu): Copper-catalyzed reactions are also relevant. For example, CuI has been used to catalyze the cycloisomerization of alkynyl ketones to produce furans and the synthesis of 3-thio substituted pyrroles from propargyl imines. arkat-usa.org A proposed mechanism for the copper-catalyzed reaction of isocyanides with alkynes to form pyrroles involves a formal [3+2] cycloaddition process. arkat-usa.org This begins with a 1,4-addition of a copper-intermediate to the alkyne, followed by intramolecular attack to form a cyclized intermediate, which eventually leads to the pyrrole product after a 1,5-hydrogen shift. arkat-usa.org

Activator and Reagent Role in Mechanism

In the mechanistic pathways involving this compound and its precursors, specific reagents can play a dual role, acting as both an activator and a reactant.

In the photoinduced chloroamination cyclization, N-chlorosuccinimide (NCS) is a prime example of such a dual-function reagent. nih.govacs.org Its primary roles are:

Activator of the Sulfonamido Functionality: NCS serves to activate the nitrogen of the mesitylsulfonyl amide group. This likely occurs through the in situ formation of an N-chloroallenyl sulfonamide intermediate. nih.govacs.org This activation is crucial for the subsequent generation of the nitrogen-centered radical, which is the key step initiating the cyclization cascade. nih.govacs.org

Chlorinating Agent: After the intramolecular cyclization of the nitrogen-centered radical forms a vinyl radical, NCS acts as the terminal chlorinating agent. nih.govacs.org It donates a chlorine atom to this highly reactive intermediate to furnish the final, stable 2-(1-chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine product. nih.govacs.org

The necessity of NCS for the reaction to proceed confirms its critical role as an initiator of the process. nih.gov In its absence, no cyclization product is formed, highlighting that the activation of the sulfonamide is a prerequisite for the entire reaction cascade. nih.gov

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comnih.gov By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the position of that atom in the products and intermediates using techniques like mass spectrometry and NMR spectroscopy. numberanalytics.comscbt.com

While specific isotopic labeling studies on this compound itself are not detailed in the provided context, the utility of this method has been demonstrated in analogous sulfonamide synthesis, offering a clear blueprint for how such investigations could be conducted. chemrxiv.org In a study on the synthesis of sulfonamides via SO₂ insertion into C–N bonds, researchers sought to confirm the origin of the nitrogen atom in the final product. chemrxiv.org

To validate their proposed mechanism, an experiment was conducted using an isotopically labeled anomeric amide reagent (¹⁵N-1). chemrxiv.org When this labeled reagent was reacted with an amine substrate, the resulting sulfonamide product was found to be exclusively the ¹⁵N-labeled version (¹⁵N-4c'), with over 99% isotopic incorporation. chemrxiv.org This result unequivocally proved that the nitrogen atom in the newly formed S–N bond originated from the anomeric amide reagent and not from the initial amine, supporting the proposed isodiazene radical chain mechanism. chemrxiv.org

This type of experiment could be directly applied to reactions involving this compound to resolve mechanistic ambiguities, such as confirming the intramolecular nature of a cyclization or tracing the fate of atoms during skeletal rearrangements.

Control Experiments and Reaction Pathway Validation

Control experiments are fundamental for validating proposed reaction mechanisms by demonstrating the necessity of each component and condition. nih.gov In the study of the photoinduced chloroamination cyclization to form 2-(1-chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine, a series of control experiments were performed to validate the proposed light-induced radical pathway. nih.govacs.org

The results from these experiments were crucial in ruling out alternative pathways, such as a purely thermal mechanism, and confirming the essential roles of the photocatalyst, light, base, and chlorinating agent. nih.govacs.org

| Experiment Condition | Key Finding | Mechanistic Implication |

|---|---|---|

| No light (reaction in the dark) | No formation of the desired pyrrolidine product. acs.org | Confirms the reaction is photochemically driven and not a thermal process at ambient temperature. acs.org |

| No photocatalyst | The desired pyrrolidine was obtained in only 11% yield, with the chlorinated amide being the major product (66%). nih.gov | The photocatalyst is essential for efficient generation of the key radical intermediates required for the cyclization pathway. nih.gov |

| No base | The reaction did not afford the product. nih.gov | The base is required, likely for the deprotonation of the sulfonamide to facilitate oxidation by the photocatalyst. nih.gov |

| No NCS (N-chlorosuccinimide) | No formation of any cyclization product was observed. nih.gov | NCS is crucial as the initiator/activator of the process, not just as a chlorinating agent. nih.gov |

| Reaction at 90 °C (no light) | Only traces of the pyrrolidine product were formed. acs.org | Excludes a high-temperature thermal mechanism, as the irradiated reaction mixture only reached 45 °C. acs.org |

| Addition of TEMPO (radical scavenger) | A significant drop in yield of the pyrrolidine product was observed (15% yield). acs.org | Supports the radical nature of the reaction pathway, as TEMPO intercepts the radical intermediates. acs.org |

These control experiments collectively provide strong evidence for a mechanism that requires the synergistic action of all reaction components under photochemical conditions to proceed efficiently. nih.gov

Reactivity and Chemical Transformations of 1 Mesitylsulfonyl Pyrrolidine Derivatives

Cyclization and Intramolecular Rearrangement Reactions

Derivatives of 1-(mesitylsulfonyl)pyrrolidine are key substrates in various cyclization and intramolecular rearrangement reactions, leading to the formation of novel heterocyclic structures.

A notable example is the photoinduced chloroamination cyclization of allenes tethered to a sulfonylamido group. This process yields 2-(1-chlorovinyl)pyrrolidines and related heterocycles. acs.org The reaction is initiated by the formation of a nitrogen-centered radical, which can be generated through two distinct pathways: the oxidation of a deprotonated allene (B1206475) by a photoexcited ruthenium catalyst or the photodissociation of an in-situ-formed N-chloroallene. acs.org This nitrogen-centered radical then undergoes intramolecular cyclization, forming a highly reactive pyrrolidine (B122466) vinyl radical that is subsequently chlorinated to produce the final product. acs.org In this transformation, N-chlorosuccinimide (NCS) serves a dual purpose as both an activator for the sulfonamido group and the chlorinating agent. acs.org For instance, the reaction of allene 1c under these conditions produces 2-(1-chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine (2c ) in a 51% yield. nih.gov

Intramolecular rearrangements of this compound derivatives have also been explored. For example, the thermal Curtius rearrangement of N-Boc-protected quaternary proline derivatives can lead to ring-opened ketones and unsaturated pyrrolidines, deviating from the expected carbamate (B1207046) products. nih.gov The specific product outcome is dictated by the stability of a proposed N-acyliminium intermediate, which is influenced by the substituent at the quaternary carbon. nih.gov

Furthermore, the development of synthetic methods to access substituted pyrrolidines often involves cyclization strategies. Hypervalent iodine-mediated cyclization of N-alkenylamides, where the carbon chain between the alkene and amide is varied, demonstrates a switch in mechanism. When a three-carbon atom linker is present, cyclization occurs at the amide nitrogen to form the pyrrolidine ring, rather than at the amide oxygen. beilstein-journals.org

The following table summarizes the yields of various 2-(1-chlorovinyl)pyrrolidine derivatives obtained through the photoinduced chloroamination cyclization cascade.

| Starting Allene | Product | Yield (%) |

| 1a | 2-(1-Chlorovinyl)-1-(tosyl)pyrrolidine (2a) | 15 (with TEMPO) |

| 1b | 2-(1-Chlorovinyl)-1-(phenylsulfonyl)pyrrolidine (2b) | 52 |

| 1c | 2-(1-Chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine (2c) | 51 |

| 1d | 1-((4-Chlorophenyl)sulfonyl)-2-(1-chlorovinyl)pyrrolidine (2d) | 40 |

| 1f | 2-(1-Chlorovinyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine (2f) | 40 |

| 1i | (+)-Camphor sulfonyl allene derivative | 32 |

Oxidative Dehydrogenative Aromatization and Sulfonylation

The transformation of saturated N-heterocycles, such as pyrrolidines, into their aromatic counterparts is a significant area of research. d-nb.info Visible-light photoredox catalysis has emerged as a mild and effective method for the oxidative dehydrogenative aromatization of pyrrolidines. d-nb.infonih.gov In this process, arylsulfonyl chlorides can act as both catalyst regeneration agents and sulfonylation reagents. d-nb.infonih.gov

This approach allows for the dehydrogenative aromatization of pyrrolidines at room temperature without the need for transition metals or external oxidants, demonstrating excellent functional group tolerance. d-nb.info For instance, the reaction of 1-benzylpyrrolidine (B1219470) with p-toluenesulfonyl chloride in the presence of an iridium photocatalyst under visible light irradiation yields the C3-sulfonylated pyrrole (B145914). d-nb.info This selective sulfonylation at the C3 position is a notable feature of this reaction. d-nb.info

Another catalytic system utilizing Cu(I)/TEMPO with oxygen as a green oxidant has also been developed for the aerobic oxidative dehydrogenative aromatization of pyrrolidines to produce multi-substituted pyrroles. rsc.org This method is advantageous due to the use of a non-precious metal catalyst and an environmentally benign solvent. rsc.org

The following table presents the results of the dehydrogenative aromatization-sulfonylation of N-substituted pyrrolidines.

| Pyrrolidine Substrate | Sulfonyl Chloride | Product | Yield (%) |

| 1-Benzylpyrrolidine | p-Toluenesulfonyl chloride | C3-Sulfonylated pyrrole | 14 |

| N-Substituted pyrrolidines with N-benzyl or ester groups at α-position | Various arylsulfonyl chlorides | β-Substituted pyrroles | 74-85 |

Derivatization and Functional Group Interconversions

Functional group interconversion is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. wikipedia.orgimperial.ac.ukorganic-chemistry.org In the context of this compound derivatives, these transformations are crucial for introducing new functionalities and building molecular complexity.

One common interconversion is the transformation of alcohols to alkyl halides, which often proceeds through a sulfonate ester intermediate. ub.edu The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, by reacting with the corresponding sulfonyl chloride. ub.edu This sulfonate can then be displaced by a halide ion in an SN2 reaction. ub.edu

Derivatization is also employed to enhance the analytical detection of molecules. researchgate.netddtjournal.com For instance, the introduction of a chargeable moiety can improve the ionization efficiency in mass spectrometry. ddtjournal.com While specific examples involving this compound are not detailed in the provided context, the principles of derivatization are broadly applicable to pyrrolidine-containing compounds. nih.gov

The synthesis of various pyrrolidine derivatives often relies on the functionalization of the pyrrolidine ring. mdpi.com For example, the synthesis of Darifenacin, a muscarinic receptor antagonist, involves the preparation of 1,3-difunctionalized pyrrolidine derivatives. google.com

Electrophilic Amination and Nitrogen Extrusion Phenomena

Electrophilic amination is a powerful method for forming carbon-nitrogen bonds, where the nitrogen source acts as an electrophile. nih.gov This approach is particularly useful in the synthesis of complex nitrogen-containing molecules. Reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) are known electrophilic aminating agents. tu-dortmund.deumich.edu For instance, MSH can be used for the electrophilic amination of sulfinates to produce primary sulfonamides. chemrxiv.org

Nitrogen extrusion reactions are valuable for the formation of C-C bonds and the synthesis of carbocycles. tu-dortmund.de These reactions often involve a radical-based mechanism and can be used to create cyclopropanes from 1,2-diazenes. tu-dortmund.de In one example, heating a benzodiazepine (B76468) derivative leads to nitrogen extrusion and the quantitative formation of a cyclopropane, likely through a biradical intermediate. tu-dortmund.de

A notable application of these concepts is the contractive synthesis of cyclobutanes from pyrrolidines. tu-dortmund.de This transformation can be achieved through electrophilic amination of the pyrrolidine followed by subsequent reaction steps. The use of iodonitrene, generated in situ, provides a convenient and reactive nitrene species for such transformations, avoiding the need for potentially explosive reagents like MSH. tu-dortmund.de

Stereochemical Control in Transformative Processes

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. In the context of this compound derivatives, stereocontrol is essential for synthesizing enantiomerically pure products.

The photoinduced chloroamination cyclization of allenes can be influenced by chiral auxiliaries. For example, when a sterically hindered aliphatic (+)-camphor sulfonyl allene is used as the starting material, a diastereoisomeric mixture of the corresponding chlorovinyl pyrrolidine is obtained. nih.gov

The synthesis of pyrrolidine derivatives often relies on stereoselective methods to establish the desired stereochemistry. mdpi.com This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or stereoselective cyclization reactions. mdpi.comorganic-chemistry.org For instance, the use of optically pure malic acid as a starting material allows for the synthesis of pyrrolidines with a defined stereoconfiguration at the 3-position, circumventing the need for diastereomeric resolution later in the synthesis. google.com Specifically, L-(-)-malic acid is used to obtain 3-(S)-1,3-difunctionalized pyrrolidines, while D-(+)-malic acid yields the 3-(R)-enantiomer. google.com

Applications in Catalysis and Advanced Organic Synthesis

Organocatalytic Applications of Pyrrolidine-Sulfonamide Structures

The pyrrolidine (B122466) ring is a foundational element in organocatalysis, largely due to its ability to form nucleophilic enamines or electrophilic iminium ions as transient intermediates. The attachment of a sulfonyl group to the pyrrolidine nitrogen, particularly a bulky mesityl group, modulates the catalyst's steric and electronic environment, enhancing stereoselectivity in various asymmetric transformations. unibo.it The sulfonamide NH group can act as a hydrogen-bond donor, which is crucial for locking the catalyst's conformation and activating the substrate, leading to improved stereocontrol. unibo.it

Pyrrolidine-sulfonamide structures have emerged as robust organocatalysts for the asymmetric aldol (B89426) reaction, a cornerstone of C-C bond formation. Research has demonstrated that these catalysts can achieve high levels of stereoselectivity, often under environmentally benign conditions.

A notable example is the use of a fluorous (S)-pyrrolidine sulfonamide, which effectively catalyzes direct aldol reactions between ketones or aldehydes and aromatic aldehydes in water. acs.orgacs.orgijsr.in This catalyst is not only efficient but also recyclable; it can be recovered from the reaction mixture through simple fluorous solid-phase extraction and reused multiple times without a significant drop in activity or selectivity. acs.orgacs.org For the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde, the catalyst maintained high enantioselectivity (>87% ee) and good diastereoselectivity (5:1 dr) even after seven cycles. acs.org The use of water as a solvent is a significant advantage, aligning with the principles of green chemistry. ijsr.inslideplayer.com

Detailed findings for the fluorous (S)-pyrrolidine sulfonamide catalyzed aldol reaction are presented below:

| Entry | Ketone/Aldehyde (Donor) | Aldehyde (Acceptor) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 92 | 5:1 | 91 |

| 2 | Acetone | 4-Nitrobenzaldehyde | 91 | - | 70 |

| 3 | Cyclopentanone | 4-Nitrobenzaldehyde | 85 | 10:1 | 95 |

| 4 | Butanal | 4-Nitrobenzaldehyde | 89 | 10:1 | 96 |

| Data sourced from studies on fluorous (S)-pyrrolidine sulfonamide catalysts in water. acs.org |

The success of these catalysts is often attributed to a proposed transition state where the catalyst forms an enamine with the donor ketone, while the sulfonamide and a protonated amine group activate the acceptor aldehyde via a network of hydrogen bonds. acs.orgmdpi.com

The intramolecular oxa-Michael reaction is a powerful method for constructing oxygen-containing heterocyclic rings. Chiral pyrrolidine derivatives featuring a sulfonyl group have been successfully employed as organocatalysts in this transformation. For instance, a chiral pyrrolidine synthesized from 2,3-O-isopropylidene-D-erythronolactol has proven to be an effective catalyst for the intramolecular oxa-Michael reaction. nih.govmdpi.comsemanticscholar.org This application underscores the versatility of the N-sulfonyl-pyrrolidine scaffold in promoting cyclization reactions to form valuable heterocyclic structures.

Asymmetric conjugate addition, or Michael addition, is fundamental for creating stereocenters. Pyrrolidine-sulfonamide organocatalysts have shown exceptional performance in this area, particularly in the addition of ketones and aldehydes to electrophiles like nitroolefins and maleimides. nih.govthieme-connect.commdpi.com

Chiral pyrrolidine trifluoromethanesulfonamide (B151150) has been used to catalyze the direct conjugate addition of unmodified ketones to maleimides, affording medicinally relevant chiral succinimides with high enantioselectivities (up to 94% ee) and diastereoselectivities. thieme-connect.com Similarly, ionic liquid-supported (S)-pyrrolidine sulfonamide organocatalysts have been developed for the asymmetric Michael addition of ketones and aldehydes to nitroolefins. nih.gov These catalysts are highly effective, recyclable, and promote reactions with high enantio- and diastereoselectivities. nih.gov An ester-containing proline aryl sulfonamide was shown by Carter and coworkers to catalyze the conjugate addition of racemic α,α-disubstituted aldehydes to acyclic unsaturated ketones, producing cyclohexenones with high stereoselectivity. mdpi.com

The table below summarizes representative results for the asymmetric conjugate addition of cyclohexanone to various maleimides catalyzed by a chiral pyrrolidine trifluoromethanesulfonamide.

| Entry | Maleimide (N-substituent) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Phenyl | 86 | 12:1 | 94 |

| 2 | Benzyl | 78 | 10:1 | 92 |

| 3 | Methyl | 61 | 5:1 | 85 |

| 4 | Ethyl | 75 | 8:1 | 90 |

| Results for the conjugate addition of cyclohexanone to N-substituted maleimides. thieme-connect.com |

Intramolecular Oxa-Michael Reactions

Chiral Auxiliaries, Ligands, and Reagents in Asymmetric Synthesis

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orguwindsor.ca The 1-(Mesitylsulfonyl)pyrrolidine structure possesses key features of an effective chiral auxiliary. The pyrrolidine ring provides a rigid, predictable conformational scaffold, a characteristic exploited by well-known auxiliaries like SAMP/RAMP. wikipedia.org The mesityl group is a bulky substituent that can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. nih.gov Highly diastereoselective acetate (B1210297) aldol additions have been reported using mesityl-substituted N-acetyloxazolidinethione and N-acetylthiazolidinethione auxiliaries, demonstrating the steric directing power of the mesityl group. nih.gov

In addition to their role as auxiliaries, N-sulfonyl pyrrolidines are valuable as chiral ligands in metal-catalyzed asymmetric reactions. nih.govtaylorfrancis.com The design of effective chiral ligands is a central focus of asymmetric catalysis. scu.edu.cnrsc.org The nitrogen atom of the pyrrolidine ring and potentially other heteroatoms within the ligand structure can coordinate to a metal center. The N-sulfonyl group, being strongly electron-withdrawing, modifies the electronic properties of the coordinating nitrogen atom and imposes conformational constraints on the pyrrolidine ring, which are critical factors in achieving high levels of enantiocontrol in catalysis. unibo.it

Building Blocks for Complex Molecular Architectures

The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active natural products and pharmaceutical agents. temple.edutu-dortmund.de Consequently, synthetic methodologies that provide access to stereochemically defined pyrrolidines are of great importance. N-sulfonyl pyrrolidines, including this compound, serve as versatile chiral building blocks for the synthesis of more complex molecular structures.

Efficient synthetic routes have been developed to produce these chiral pyrrolidines from simple, achiral starting materials. One effective strategy involves the use of sulfonyl-activated dienes, such as 1-hydroxymethyl-4-phenylsulfonylbutadiene. thieme-connect.com Through a sequence involving Sharpless asymmetric epoxidation and subsequent cyclization with a nitrogen nucleophile, this method provides an expedient route to chiral, polysubstituted pyrrolidines. thieme-connect.com The sulfonyl group is crucial for activating the diene system and can be removed in later steps if desired. thieme-connect.com Other approaches have utilized sulfonylbutadienes or 2,3-O-iso-propylidene-D-erythronolactol to construct a variety of chiral pyrrolidines, highlighting the utility of sulfone chemistry in generating these valuable building blocks. nih.govsemanticscholar.orgresearchgate.net

The synthesis of natural products often relies on a building-block approach, where key structural motifs are assembled in a convergent manner. nih.gov Given their prevalence in nature, chiral pyrrolidines are critical building blocks for the total synthesis of many alkaloids and other bioactive compounds. temple.eduthieme-connect.com

The synthetic strategies used to create N-sulfonyl pyrrolidines provide a direct pathway to intermediates useful in natural product synthesis. The creation of a chiral 2,3,4-trisubstituted pyrrolidine from a sulfonylbutadiene precursor, for example, opens a versatile route toward various natural alkaloids and glycosidase inhibitors. thieme-connect.com The pyrrolidine core, once constructed with the desired stereochemistry under the direction of the sulfonyl group, can be further elaborated to complete the synthesis of the target molecule. This underscores the role of N-sulfonyl pyrrolidines not just as catalysts, but as fundamental structural components that can be incorporated into complex, biologically important molecules. temple.edutu-dortmund.de

Scaffolds for Advanced Pharmaceutical Research

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and drug discovery. nih.govnih.gov Its five-membered, saturated, and non-planar structure provides a three-dimensional framework that is ideal for exploring pharmacophore space. nih.govnih.gov The stereochemistry of the pyrrolidine ring, which can contain up to four stereogenic carbons, allows for the creation of a multitude of stereoisomers, each potentially having a distinct biological profile. nih.gov When functionalized with a mesitylsulfonyl group, the resulting this compound structure serves as a versatile building block for a variety of complex molecules with significant therapeutic potential.

The nitrogen atom of the pyrrolidine ring is a key site for substitution, and a large percentage of FDA-approved drugs containing this scaffold are substituted at the N-1 position. nih.gov The mesitylsulfonyl group at this position influences the chemical properties and reactivity of the scaffold, making it a valuable intermediate in the synthesis of novel compounds.

A notable application of this scaffold is in the development of proteasome inhibitors. In a scaffold-hopping strategy aimed at discovering preclinical candidates for treating visceral leishmaniasis, researchers synthesized and evaluated various compounds, including those derived from a pyrrolidine core. acs.orgsemanticscholar.org This approach involves systematically replacing a central molecular scaffold while retaining key binding features to improve a compound's potency, solubility, and metabolic stability. acs.org

One synthetic route involved reacting O-(mesitylsulfonyl)hydroxylamine, followed by treatment with pyrrolidine-1-carbonyl chloride, as part of a multi-step synthesis to create novel inhibitor scaffolds. acs.orgsemanticscholar.org The evaluation of these new scaffolds focused on improving solubility and maintaining potency against the target.

Furthermore, derivatives such as 2-(1-Chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine are valuable intermediates. acs.orgnih.gov The chloroalkenyl moiety installed on the pyrrolidine ring can be further functionalized, allowing for the synthesis of diverse and complex molecules. nih.gov This highlights the utility of the this compound scaffold in creating libraries of compounds for screening in drug discovery programs. The presence of this scaffold is noted in the synthesis of molecules related to active pharmaceutical ingredients and other biologically significant compounds. acs.orgnih.gov

Integration into Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions that utilizes the unique reactivity of the sulfur(VI)-fluoride bond to create stable and diverse molecular connections. researchgate.netnih.gov This chemistry relies on the high stability of the S(VI)-F bond, which can be controllably activated to react with nucleophiles under mild conditions. nih.gov The this compound scaffold and related pyrrolidine derivatives can be integrated into SuFEx chemistry, primarily through the reaction of the pyrrolidine nitrogen with a sulfur(VI) fluoride-containing hub.

SuFEx reactions have found broad applications in materials science, chemical biology, and drug discovery due to their efficiency and the stability of the resulting bonds. researchgate.netnih.gov A key aspect of SuFEx is the ability to perform post-polymerization modifications, allowing for the fine-tuning of polymer properties. nih.gov

In this context, secondary amines like pyrrolidine have been shown to react with the remaining S-F bonds of SuFEx-derived polymers. nih.gov This functionalization introduces the pyrrolidine moiety onto the polymer backbone, creating new materials with potentially unique properties.

Table 2: Post-Polymerization Modification of SuFEx Polymer with Amines

| Reactant Amine | Resulting Polymer | Significance |

|---|---|---|

| Pyrrolidine (10) | Branched polymer 12 | Demonstrates the feasibility of using secondary amines for functionalizing SuFEx polymers. nih.gov |

| 4-Ethynylpiperidine (11) | Branched polymer 13 | Shows the introduction of a functional handle (alkyne) for further "click" reactions. nih.gov |

The core of SuFEx chemistry involves the reaction between a sulfonyl fluoride (R-SO₂F) or a related species and a nucleophile. fudan.edu.cn While the mesitylsulfonyl group in this compound is a sulfonyl derivative, its primary role in the discussed synthetic chemistry is not as a SuFEx hub itself but rather as a directing or protecting group. The integration into SuFEx chemistry occurs when the pyrrolidine nitrogen acts as the nucleophile, attacking a SuFEx hub like sulfuryl fluoride (SO₂F₂) or a polymer bearing S(VI)-F bonds. nih.govnih.gov

The development of various "SuFEx hubs"—reagents that can introduce the SO₂F group—has expanded the scope of this chemistry. nih.gov The subsequent reaction of these hubs with amines, including cyclic amines like pyrrolidine, allows for the modular construction of complex sulfamides and other sulfonated compounds, which are of significant interest in medicinal chemistry. nih.gov

Computational Studies on 1 Mesitylsulfonyl Pyrrolidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a crucial tool for studying organic molecules, enabling the prediction of geometries, reaction energies, and spectroscopic properties with high accuracy. nih.gov DFT calculations for systems involving pyrrolidine (B122466) derivatives are often performed using functionals like M06-2X or B3LYP with basis sets such as 6-311+G(d,p) to provide a reliable balance of accuracy and computational cost. ub.eduresearchgate.net

DFT calculations are instrumental in predicting and validating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. acs.org For pyrrolidine-based systems, computational studies have been used to examine the formation of iminium ions, which are key intermediates in many organic reactions. ub.edu The calculations can determine the relative energies of reactants, intermediates, transition states, and products.

For example, in reactions involving the mesitylsulfonyl group, such as electrophilic aminations using O-(mesitylsulfonyl)hydroxylamine (MSH), DFT can elucidate the energetic barriers of competing pathways. chemrxiv.org This allows for the prediction of reaction outcomes and selectivities. The stability of intermediates, such as iminium ions derived from the reaction of pyrrolidines with carbonyl compounds, has been computationally examined to predict which species will be predominantly formed in a reaction mixture. ub.edu

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. nih.gov Identifying the structure and energy of the transition state is key to understanding a reaction's kinetics, as the energy of this state determines the activation energy barrier. DFT is a primary method for locating and characterizing these fleeting structures. nih.gov

Computational chemists can calculate the vibrational frequencies of a proposed structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For reactions involving pyrrolidine derivatives, such as proline-catalyzed Mannich reactions, DFT has been used to model the transition state, helping to explain the observed stereoselectivity. temple.edu The calculations predict which facial attack (re- or si-) is energetically favored, consistent with experimental results. temple.edu The energy difference between the reactants and the transition state provides the activation energy (Ea), a critical parameter for predicting reaction rates.

Below is a representative table showing the kind of data generated from a DFT calculation for a hypothetical reaction step involving a 1-(Mesitylsulfonyl)pyrrolidine system.

| Structure | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Structural Feature |

| Reactants | 0.0 | 0 | Initial state |

| Transition State | +21.5 | 1 | Partially formed C-N bond |

| Products | -15.2 | 0 | Final state |

Reaction Mechanism Prediction and Validation

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. arxiv.orgtubitak.gov.tr While DFT is excellent for static properties and reaction pathways, MD is used to understand how systems evolve. arxiv.org An MD simulation for this compound would involve placing the molecule in a simulation box, typically with an explicit solvent like water, and solving Newton's equations of motion for every atom in the system. tubitak.gov.tr

These simulations can reveal:

Conformational Preferences: The pyrrolidine ring and the mesitylsulfonyl group can adopt various conformations. MD simulations can sample these different states and determine their relative populations and the energy barriers between them.

Solvent Interactions: The simulation can show how solvent molecules arrange around the solute and participate in interactions, such as hydrogen bonding.

Dynamic Behavior: MD provides a movie-like depiction of the molecule's movement, including bond vibrations, angle bending, and torsional rotations, over timescales from picoseconds to microseconds.

MD simulations are particularly powerful for studying larger systems, such as a protein interacting with a ligand, but they are also valuable for understanding the behavior of smaller molecules in a physiological or reaction environment. tubitak.gov.tr

Elucidation of Electronic Structures and Reactivity Profiles

The electronic structure of a molecule governs its chemical reactivity. savemyexams.com DFT calculations are used to determine key electronic properties that create a reactivity profile for this compound. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the oxygen atoms of the sulfonyl group would be expected to show strong negative potential, while hydrogen atoms would be positive.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution, orbital interactions, and intramolecular bonding. It can quantify the charge on each atom and describe stabilizing interactions, such as hyperconjugation, within the molecule. researchgate.net

These computational analyses help predict where the molecule is most likely to react and the nature of that reaction. stanford.edustudymind.co.uk

Correlation and Synergistic Relationship with Experimental Data

A key strength of computational chemistry is its ability to work in synergy with experimental results. buffalo.edu Computational models are validated by comparing calculated properties with those measured experimentally. A high degree of correlation confirms that the theoretical model is a good representation of the real molecule, which in turn allows the model to be used for predictions where experimental data is unavailable. researchgate.netbuffalo.edu

NMR Spectroscopy: One of the most common validation methods involves comparing calculated and experimental Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net DFT methods, such as GIAO (Gauge-Including Atomic Orbital), can predict ¹H and ¹³C NMR spectra. A linear regression analysis between the experimental and calculated shifts is performed; a correlation coefficient (R²) close to 1.0 indicates excellent agreement. nih.govresearchgate.net

Vibrational Spectroscopy: Calculated vibrational frequencies from DFT can be compared to experimental data from FT-IR and Raman spectroscopy. This helps in assigning specific spectral bands to particular molecular motions. researchgate.net

The following table illustrates how a correlation between experimental and calculated ¹³C NMR data for a molecule like this compound would be presented.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Deviation (ppm) |

| C1' (Pyrrolidine) | 48.2 | 48.5 | +0.3 |

| C2' (Pyrrolidine) | 25.9 | 26.0 | +0.1 |

| C1 (Mesityl) | 139.5 | 139.2 | -0.3 |

| C2 (Mesityl) | 142.1 | 142.4 | +0.3 |

| C3 (Mesityl) | 132.0 | 131.8 | -0.2 |

| C4 (Mesityl) | 130.4 | 130.5 | +0.1 |

| CH₃ (ortho) | 22.8 | 22.9 | +0.1 |

| CH₃ (para) | 20.9 | 21.1 | +0.2 |

This synergistic relationship is powerful: experiments provide benchmark data to validate theories, and computations provide a detailed, atom-level interpretation of the experimental observations. buffalo.edu

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| O-(Mesitylsulfonyl)hydroxylamine (MSH) |

| Water |

Advanced Topics and Future Research Directions

Development of Novel and More Efficient Catalytic Systems

The pursuit of novel and more efficient catalytic systems is a cornerstone of modern chemical research, aiming to accelerate reactions, enhance selectivity, and lower energy consumption. topsoe.com In the context of 1-(Mesitylsulfonyl)pyrrolidine and its derivatives, research is actively exploring new catalytic paradigms, particularly in photoredox catalysis and organocatalysis.

A notable area of development involves the use of photocatalysts to drive reactions involving sulfonylated pyrrolidines. For instance, in a photoinduced chloroamination cyclization, an extensive screening of photocatalysts was performed to optimize the synthesis of 2-(1-chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine. This screening compared the efficacy of various metal complexes and organic dyes, identifying that ruthenium complexes like Ru(bpy)₃₂ provided superior yields compared to others such as [Acr-Mes]⁺(BF₄)⁻ under specific conditions. acs.org Such systematic evaluations are crucial for developing more efficient catalytic systems that improve product yields and reaction rates. acs.orgsci-hub.box The mechanism in these photoredox systems often involves the generation of radical intermediates, with the catalyst facilitating electron transfer processes under visible light irradiation. acs.orgnih.gov

Furthermore, the structure of the pyrrolidine-based catalyst itself is a key area of optimization. Studies on aryl pyrrolidine-based hydrogen-bond donor (HBD) catalysts have employed data-driven techniques to understand structure-function relationships. nih.gov By creating a library of catalysts with varied aryl pyrrolidine (B122466) groups and HBD moieties (e.g., thiourea, squaramide), researchers can build statistical models that correlate catalyst structure with enantioselectivity. nih.gov This approach has shown that for certain reactions, squaramide-based catalysts with extended aromatic systems on the pyrrolidine moiety are significantly more effective than their thiourea-based counterparts. nih.gov This data-centric strategy provides a predictive platform for designing next-generation catalysts with enhanced performance for specific applications. nih.gov Future work will likely focus on integrating these findings to create bifunctional or multifunctional catalysts that combine, for example, a photoredox-active center with a chiral pyrrolidine-based organocatalyst to unlock new, highly efficient transformations.

Exploration of Diverse Substitution Patterns and Stereoisomers

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to modify its substitution pattern and control its stereochemistry is paramount for developing new functional molecules. mdpi.comnih.gov Research into this compound and its analogues is actively exploring this chemical space.

A key strategy involves the synthesis of derivatives with various substituents on the pyrrolidine ring. For example, a photochemical chloroamination of allenes bearing a tethered sulfonylamido group has been developed to access a range of 2-(1-chlorovinyl)pyrrolidines. acs.orgnih.gov This method has been shown to be compatible with different sulfonyl groups, including mesityl, tosyl, and (4-chlorophenyl)sulfonyl groups, demonstrating the versatility of the reaction in creating diverse substitution patterns. nih.gov The yields of these reactions are influenced by the electronic and steric properties of the substituents, as shown in the table below.

| Starting Allene (B1206475) | Sulfonyl Group | Product | Yield |

|---|---|---|---|

| N-(Hexa-4,5-dien-1-yl)-4-methylbenzenesulfonamide | Tosyl | 2-(1-Chlorovinyl)-1-tosylpyrrolidine | 58% |

| N-(Hexa-4,5-dien-1-yl)benzenesulfonamide | Phenylsulfonyl | 2-(1-Chlorovinyl)-1-(phenylsulfonyl)pyrrolidine | 52% |

| N-(Hexa-4,5-dien-1-yl)-2,4,6-trimethylbenzenesulfonamide | Mesitylsulfonyl | 2-(1-Chlorovinyl)-1-(mesitylsulfonyl)pyrrolidine | 51% |

| 4-Chloro-N-(hexa-4,5-dien-1-yl)benzenesulfonamide | (4-Chlorophenyl)sulfonyl | 1-((4-Chlorophenyl)sulfonyl)-2-(1-chlorovinyl)pyrrolidine | 40% |

The exploration of stereoisomers is another critical research avenue, as the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity and physical properties. numberanalytics.com Asymmetric organocatalysis, in which chiral pyrrolidine derivatives are frequently used, is a major driver of this research. unibo.it The development of methods to synthesize enantiomerically pure or enriched substituted pyrrolidines is a significant goal. mdpi.comwhiterose.ac.uk For instance, palladium-catalyzed asymmetric [3+2] cycloaddition reactions using chiral ligands provide access to highly functionalized pyrrolidines with excellent control over stereochemistry. acs.org Future research will continue to focus on developing novel synthetic methods that allow for precise control over the placement and stereochemistry of multiple substituents on the this compound framework, thereby expanding the library of available compounds for screening in various applications. mdpi.commdpi.com

Integration into Multicomponent Reactions and Cascade Processes

A prime example is the photoinduced chloroamination cyclization cascade used to synthesize 2-(1-chlorovinyl)pyrrolidine derivatives. acs.orgnih.gov This reaction proceeds through multiple steps in one pot, beginning with the generation of a nitrogen-centered radical from an N-(allenyl)sulfonylamide. acs.org This radical then undergoes an intramolecular cyclization, followed by a chlorination step, to yield the final complex pyrrolidine product. acs.org This cascade process efficiently builds molecular complexity, installing both the pyrrolidine ring and a functionalized vinyl chloride moiety simultaneously. nih.gov

Similarly, multicomponent reactions are being developed to generate highly functionalized pyrrolidines. Research has shown that TiCl₄-promoted MCRs involving N-tosyl imino esters, cyclic enol ethers, and silane (B1218182) reagents can provide functionalized α-amino acids with multiple stereogenic centers. purdue.edu By extending this logic, MCRs in the presence of a Lewis acid can yield highly functionalized pyrrolidine derivatives with high diastereoselectivity. purdue.edu Another approach involves photo-promoted ring contraction of abundant pyridine (B92270) feedstocks using silylborane to afford pyrrolidine derivatives, demonstrating a novel cascade pathway. nih.gov

Future research will likely focus on designing more sophisticated cascade and multicomponent reactions that utilize this compound precursors. The goal will be to develop one-pot syntheses for even more complex molecular architectures, potentially combining metal catalysis, organocatalysis, and photochemistry in novel tandem processes.

Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic research, emphasizing the need for environmentally benign processes. mdpi.com This involves using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient reactions, and minimizing waste. journaljabb.comresearchgate.net

In the context of this compound and its derivatives, several green approaches are being explored. One key area is the use of environmentally friendly reaction media and conditions. For example, some asymmetric aldol (B89426) reactions catalyzed by prolinamide derivatives have been successfully performed under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. mdpi.com The use of water as a solvent is also a major goal in green chemistry. mdpi.com

Catalysis itself is a fundamental pillar of green chemistry, as catalytic reactions reduce energy requirements and the need for stoichiometric reagents. topsoe.com The development of highly efficient and recyclable catalysts is a priority. While not specific to this compound, research into sulfonic acid-functionalized materials demonstrates the creation of solid acid catalysts that are stable, reusable, and effective in sustainable reaction conditions, such as solvent-free systems. mdpi.com

Microwave-assisted synthesis is another green technique being applied to the synthesis of nitrogen heterocycles like pyrrolidines. mdpi.com Microwave heating can lead to dramatically shorter reaction times, increased product yields, and often uses less solvent compared to conventional heating methods. mdpi.com

Future directions in this area will focus on integrating these green principles more fully into the synthesis and application of this compound. This could include the development of biocatalytic routes using enzymes for its synthesis, the use of flow chemistry to improve safety and efficiency, and the design of catalysts based on earth-abundant metals rather than precious metals like ruthenium or palladium. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.